2-(ethylthio)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide 2-(ethylthio)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide
Brand Name: Vulcanchem
CAS No.: 2034232-64-7
VCID: VC4232983
InChI: InChI=1S/C19H20N4OS/c1-3-25-18-7-5-4-6-16(18)19(24)21-11-14-8-9-17(20-10-14)15-12-22-23(2)13-15/h4-10,12-13H,3,11H2,1-2H3,(H,21,24)
SMILES: CCSC1=CC=CC=C1C(=O)NCC2=CN=C(C=C2)C3=CN(N=C3)C
Molecular Formula: C19H20N4OS
Molecular Weight: 352.46

2-(ethylthio)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide

CAS No.: 2034232-64-7

Cat. No.: VC4232983

Molecular Formula: C19H20N4OS

Molecular Weight: 352.46

* For research use only. Not for human or veterinary use.

2-(ethylthio)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide - 2034232-64-7

Specification

CAS No. 2034232-64-7
Molecular Formula C19H20N4OS
Molecular Weight 352.46
IUPAC Name 2-ethylsulfanyl-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide
Standard InChI InChI=1S/C19H20N4OS/c1-3-25-18-7-5-4-6-16(18)19(24)21-11-14-8-9-17(20-10-14)15-12-22-23(2)13-15/h4-10,12-13H,3,11H2,1-2H3,(H,21,24)
Standard InChI Key DLWPBNFZSMPRAJ-UHFFFAOYSA-N
SMILES CCSC1=CC=CC=C1C(=O)NCC2=CN=C(C=C2)C3=CN(N=C3)C

Introduction

Synthesis Pathway

The synthesis of this compound typically involves:

  • Starting Materials:

    • A benzamide derivative with a reactive functional group at the 2-position.

    • A pyridine derivative functionalized with a methylpyrazole moiety.

    • Ethylthiol or a related thiolation reagent.

  • Reaction Steps:

    • Thioether Formation: Substitution of a leaving group (e.g., halide) on the benzamide with an ethylthiol group.

    • Amide Coupling: Reaction between the functionalized benzamide and the pyridine derivative to form the final amide bond.

  • Conditions:

    • Solvents such as ethanol or dichloromethane.

    • Catalysts like triethylamine or base-mediated conditions to facilitate coupling.

Characterization Techniques

To confirm the identity and purity of this compound, several analytical techniques are employed:

TechniquePurpose
NMR SpectroscopyIdentifies chemical shifts corresponding to protons and carbons in the molecule.
Mass SpectrometryConfirms molecular weight and fragmentation patterns.
IR SpectroscopyDetects functional groups (e.g., amide bonds, thioether groups).
X-ray CrystallographyDetermines precise molecular geometry and bond lengths.

Biological Activity

While specific data for this compound is not readily available, compounds with similar structures (e.g., benzamides containing heterocycles like pyrazoles and pyridines) have demonstrated:

  • Anticancer Properties:

    • Targeting pathways such as VEGFR2 inhibition or apoptosis induction .

  • Anti-inflammatory Activity:

    • Potential inhibition of enzymes like 5-lipoxygenase .

  • Antimicrobial Potential:

    • Activity against bacterial or fungal strains due to heterocyclic moieties.

Potential Applications

Given its structural complexity, this compound could be investigated for:

  • Drug Development:

    • As a lead molecule for anticancer or anti-inflammatory agents.

  • Biological Probes:

    • To study protein-ligand interactions involving heterocyclic scaffolds.

  • Materials Science:

    • Functionalized derivatives for electronic or photonic applications.

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